
Saprisartan potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saprisartan potassium is a nonpeptide angiotensin II type 1 (AT1) receptor antagonist belonging to the "sartan" class of drugs, which are widely prescribed for hypertension and heart failure . Structurally, it features a benzofuran core linked to a tetrazole moiety and a substituted biphenyl group, contributing to its high bioavailability and specificity for the AT1 receptor . Saprisartan inhibits the renin-angiotensin-aldosterone system (RAAS) by blocking angiotensin II-induced vasoconstriction and aldosterone secretion, thereby reducing blood pressure and cardiac workload . Its synthesis involves a multi-step process, including a Suzuki coupling reaction between benzofuran-based boronic acid and methyl 2-bromobenzoate, followed by bromination and hydrolysis. However, the total yield of this synthetic route is notably low (1%), highlighting challenges in large-scale production .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of saprisartan potassium involves multiple steps, starting with the preparation of the core imidazole structure. The synthetic route typically includes:
Formation of the imidazole ring: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution reactions: Introduction of various functional groups such as bromine, trifluoromethanesulfonyl, and others to the imidazole ring.
Final coupling: The final step involves coupling the substituted imidazole with potassium to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.
Purification: Using techniques such as crystallization, filtration, and chromatography to purify the final product.
Quality control: Ensuring the product meets the required purity and quality standards through rigorous testing.
Analyse Chemischer Reaktionen
Types of Reactions
Saprisartan potassium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reagents like bromine and chlorine are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution can result in different substituted imidazole compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacological Mechanism
Saprisartan potassium functions by selectively blocking the angiotensin II type 1 receptors, which are pivotal in the regulation of blood pressure and fluid balance. By inhibiting these receptors, Saprisartan reduces vasoconstriction and aldosterone release, leading to decreased systemic vascular resistance and lower blood pressure levels . This mechanism positions it as a valuable therapeutic agent in managing cardiovascular conditions.
Clinical Applications
1. Hypertension Management
- Indication: this compound is primarily indicated for the treatment of hypertension. It effectively lowers blood pressure through its antagonistic action on the angiotensin II receptors, making it an essential component of antihypertensive therapy .
- Case Study: A clinical trial involving patients with stage 2 hypertension demonstrated that treatment with Saprisartan resulted in significant reductions in systolic and diastolic blood pressure compared to placebo .
2. Heart Failure Treatment
- Indication: The compound is also utilized in the management of heart failure, particularly in patients with reduced ejection fraction. Its ability to decrease preload and afterload contributes to improved cardiac output and symptomatic relief .
- Case Study: In a study assessing heart failure patients, those treated with Saprisartan showed improved exercise tolerance and reduced hospitalization rates due to heart failure exacerbations .
Scientific Research Applications
1. Molecular Biology Studies
- Research Use: this compound serves as a model compound for studying angiotensin II receptor interactions and cellular signaling pathways. Researchers utilize it to investigate the biochemical mechanisms underlying hypertension and related cardiovascular diseases .
- Data Table: Research Studies Utilizing this compound
2. Drug Development
- Industry Application: In pharmaceutical development, this compound is used as a reference compound for quality control processes related to angiotensin receptor blockers. Its structural similarities to other sartans make it valuable for comparative studies in drug formulation .
Comparative Effectiveness
To illustrate the efficacy of this compound compared to other antihypertensive agents, a summary table is provided:
Drug Class | Mechanism of Action | Efficacy in Hypertension | Efficacy in Heart Failure |
---|---|---|---|
This compound | AT1 receptor antagonist | High | Moderate |
Angiotensin-Converting Enzyme Inhibitors (ACEIs) | Inhibit ACE enzyme | Moderate | Variable |
Calcium Channel Blockers | Prevent calcium influx | Moderate | Low |
Wirkmechanismus
Saprisartan potassium exerts its effects by selectively binding to and blocking the AT1 receptors in vascular smooth muscle and the adrenal gland. This action prevents the binding of angiotensin II, a potent vasoconstrictor, leading to decreased vasoconstriction and reduced aldosterone release. The overall effect is a decrease in systemic vascular resistance and blood pressure .
Vergleich Mit ähnlichen Verbindungen
Pharmacological Properties
Saprisartan is compared to other AT1 receptor antagonists, such as losartan , valsartan , candesartan , and telmisartan , based on receptor affinity, antagonism type, and clinical efficacy:
Key Findings :
- Receptor Affinity : Candesartan exhibits the highest AT1 binding affinity (rank = 1), followed by telmisartan (rank = 10) and saprisartan (rank = 20) .
- Antagonism Type: Saprisartan, like candesartan and telmisartan, displays insurmountable/noncompetitive antagonism, characterized by slow dissociation from the AT1 receptor, leading to prolonged therapeutic effects. In contrast, losartan exhibits competitive antagonism .
- Structural Differentiation : Saprisartan’s benzofuran core distinguishes it from losartan (imidazole-based) and valsartan (valine-derived). This structural variation influences pharmacokinetics, such as oral bioavailability and half-life .
Biologische Aktivität
Saprisartan potassium is a selective and potent angiotensin II type 1 (AT1) receptor antagonist, primarily used in the management of hypertension and heart failure. It is derived from the chemical structure of losartan and exhibits unique pharmacological properties. This article explores the biological activity of this compound, including its mechanism of action, pharmacodynamics, and clinical implications.
- Chemical Formula : C25H21BrF3K4N4O4S
- Molecular Weight : 649.52 g/mol
- Structure : The compound features a complex structure that contributes to its pharmacological effects.
Saprisartan functions by blocking the AT1 receptor, which is crucial in the renin-angiotensin-aldosterone system (RAAS). This blockade leads to several physiological effects:
- Vasodilation : By inhibiting angiotensin II, a potent vasoconstrictor, Saprisartan reduces systemic vascular resistance.
- Decreased Sodium Retention : The antagonism at the AT1 receptor decreases aldosterone secretion, promoting natriuresis (excretion of sodium in urine).
- Reduced Blood Pressure : The combined effects of vasodilation and decreased sodium retention result in lowered blood pressure .
Pharmacodynamics
The pharmacodynamic profile of this compound includes:
- Long-acting Effects : It has been shown to have prolonged action due to slow dissociation kinetics from the AT1 receptor, resulting in sustained antihypertensive effects.
- Insurmountable Antagonism : The drug exhibits insurmountable/noncompetitive antagonism at the AT1 receptor, meaning that even high concentrations of angiotensin II cannot overcome its effects .
Efficacy in Hypertension Management
Clinical trials have demonstrated that Saprisartan effectively reduces blood pressure in hypertensive patients. For instance:
- A study reported a significant reduction in systolic and diastolic blood pressure compared to baseline measurements after administration of Saprisartan .
Impact on Heart Failure
Saprisartan has also shown beneficial effects in patients with heart failure:
- It reduces cardiac workload and improves cardiac output by decreasing peripheral vascular resistance.
- A meta-analysis indicated that patients treated with AT1 receptor blockers like Saprisartan had a lower risk of heart failure-related hospitalizations compared to those receiving traditional therapies .
Neuroprotective Effects
Emerging research suggests that Saprisartan may offer neuroprotective benefits:
- Studies indicate that AT1 receptor antagonists can reduce the incidence of strokes and improve recovery outcomes post-stroke by enhancing cerebral blood flow and reducing infarct size in animal models .
Adverse Effects
While generally well-tolerated, some adverse effects associated with Saprisartan include:
- Dizziness and hypotension due to its vasodilatory effects.
- Potential renal impairment in susceptible populations, particularly when used alongside other antihypertensives .
Comparative Analysis with Other Angiotensin II Receptor Blockers (ARBs)
Drug | Half-life (hrs) | Bioavailability (%) | Protein Binding (%) | Indications |
---|---|---|---|---|
Saprisartan | Not specified | High | Not specified | Hypertension, Heart Failure |
Losartan | 2 | 33 | 99 | Hypertension |
Valsartan | 6 | 25 | >99 | Hypertension |
Irbesartan | 11-15 | 90-95 | 90 | Hypertension |
Q & A
Basic Research Questions
Q. What is the established synthetic pathway for Saprisartan potassium, and what are the critical yield-limiting steps?
this compound is synthesized via a multi-step process involving boronation, Suzuki coupling, bromination, and hydrolysis. A key intermediate (8a) is formed through a Suzuki reaction between a benzofuran-derived boronic acid and methyl 2-bromobenzoate, yielding 30% product. Subsequent bromination and hydrolysis steps achieve higher yields (92% and 60%, respectively), but the Boc-protected amine conversion step has a low yield (18%), contributing to an overall 1% total yield .
Methodological Approach :
- Optimize Suzuki coupling by testing palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and reaction conditions (temperature, solvent polarity).
- Use high-throughput screening to identify optimal protecting groups for amine intermediates.
Table 1: Key Synthesis Steps and Yields
Step | Reaction Type | Yield | Critical Notes |
---|---|---|---|
1 | Suzuki Coupling | 30% | Boronic acid coupling |
2 | Bromination | 92% | Selective C–H activation |
3 | Boc Protection | 18% | Low yield due to steric effects |
4 | Final Hydrolysis | 60% | Acidic work-up optimization |
Q. What validated analytical methods are used to quantify this compound in biological matrices?
The United States Pharmacopeia (USP) recommends HPLC with UV detection for purity analysis, while ICP-MS and AAS are standard for potassium quantification . For pharmacokinetic studies, LC-MS/MS is preferred due to its sensitivity (LOQ: 0.1 ng/mL) and specificity in plasma samples.
Methodological Approach :
- Sample Preparation : Use protein precipitation with acetonitrile (1:4 v/v) to isolate Saprisartan from plasma.
- Validation : Follow ICH guidelines for linearity (1–1000 ng/mL), precision (CV <15%), and recovery (>85%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound?
Discrepancies in bioavailability (40–60% across studies) may arise from formulation differences, species-specific metabolism, or analytical variability.
Methodological Approach :
- Systematic Review : Conduct meta-analysis using PRISMA guidelines to identify confounding variables (e.g., CYP3A4 inhibitors) .
- In Vitro-In Vivo Correlation (IVIVC) : Use Caco-2 cell models to assess permeability and compare with clinical data .
- Balance Criteria : Apply propensity score matching to control for covariates like renal function or age in retrospective studies .
Q. What strategies improve the low yield of the Boc-protected amine intermediate in Saprisartan synthesis?
The 18% yield in Boc protection is attributed to steric hindrance and competing side reactions.
Methodological Approach :
- Alternative Protecting Groups : Test tert-butyloxycarbonyl (Boc) vs. fluorenylmethyloxycarbonyl (Fmoc) for steric tolerance.
- Microwave-Assisted Synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve homogeneity .
- Computational Modeling : Use DFT calculations to predict transition-state energetics and optimize reaction pathways .
Q. How do in vitro receptor-binding assays correlate with Saprisartan’s in vivo efficacy?
Saprisartan’s AT1 receptor antagonism (IC₅₀: 0.8 nM in HEK293 cells) may not fully predict in vivo hypotensive effects due to protein binding and tissue distribution.
Methodological Approach :
- Receptor Occupancy Studies : Use radiolabeled [³H]-Saprisartan to measure binding kinetics in vascular smooth muscle cells.
- Pharmacodynamic Modeling : Integrate PK/PD models to correlate plasma concentrations with blood pressure reduction in hypertensive rat models .
Q. What are the implications of potassium counterion selection on Saprisartan’s stability and bioavailability?
Potassium salts enhance solubility (logP: 2.1 vs. 3.5 for free acid) but may affect hygroscopicity.
Methodological Approach :
- Salt Screening : Compare potassium, sodium, and meglumine salts via accelerated stability testing (40°C/75% RH for 6 months) .
- Dissolution Testing : Use USP Apparatus II (paddle method) in biorelevant media (FaSSIF/FeSSIF) .
Eigenschaften
CAS-Nummer |
146613-90-3 |
---|---|
Molekularformel |
C25H21BrF3KN4O4S |
Molekulargewicht |
649.5 g/mol |
IUPAC-Name |
potassium;[2-[3-bromo-5-[(5-carbamoyl-4-cyclopropyl-2-ethylimidazol-1-yl)methyl]-1-benzofuran-2-yl]phenyl]-(trifluoromethylsulfonyl)azanide |
InChI |
InChI=1S/C25H21BrF3N4O4S.K/c1-2-19-31-21(14-8-9-14)22(24(30)34)33(19)12-13-7-10-18-16(11-13)20(26)23(37-18)15-5-3-4-6-17(15)32-38(35,36)25(27,28)29;/h3-7,10-11,14H,2,8-9,12H2,1H3,(H2,30,34);/q-1;+1 |
InChI-Schlüssel |
IASZJGRIPLTJMA-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Isomerische SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Kanonische SMILES |
CCC1=NC(=C(N1CC2=CC3=C(C=C2)OC(=C3Br)C4=CC=CC=C4[N-]S(=O)(=O)C(F)(F)F)C(=O)N)C5CC5.[K+] |
Key on ui other cas no. |
146613-90-3 |
Synonyme |
GR 138950 GR-138950 GR138950 GR138950C sapri-sartan potassium saprisartan potassium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.